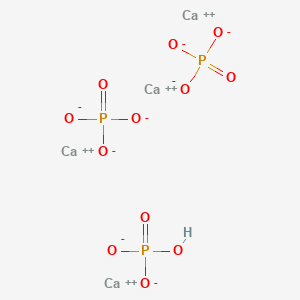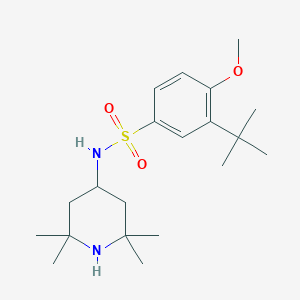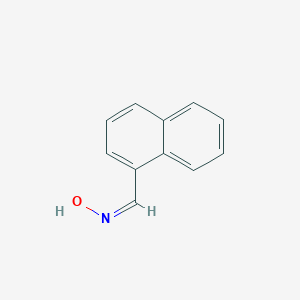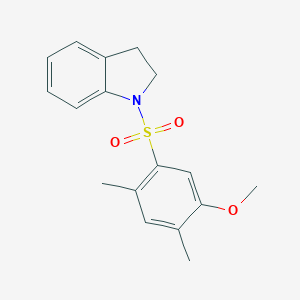![molecular formula C12H15FN2O3S B224817 1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B224817.png)
1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FSCPX and is a selective antagonist of the A1 adenosine receptor. In
Mecanismo De Acción
FSCPX acts as a selective antagonist of the A1 adenosine receptor. Adenosine is a nucleoside that acts as a neuromodulator in the brain and peripheral tissues. Adenosine binds to four different adenosine receptor subtypes, including A1, A2A, A2B, and A3. FSCPX selectively binds to the A1 adenosine receptor and inhibits its activation by adenosine. This results in a decrease in the downstream signaling pathways that are regulated by the A1 adenosine receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FSCPX are primarily related to its inhibition of the A1 adenosine receptor. In animal models, FSCPX has been shown to decrease heart rate and blood pressure, increase neuronal excitability, and reduce pain sensitivity. FSCPX has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FSCPX in lab experiments is its high selectivity for the A1 adenosine receptor. This allows researchers to specifically investigate the role of this receptor subtype in various physiological processes. However, one limitation of using FSCPX is its relatively short half-life, which requires frequent dosing in animal models. Additionally, FSCPX may have off-target effects at high concentrations, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research involving FSCPX. One area of interest is the role of the A1 adenosine receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. FSCPX could be used to investigate the potential neuroprotective effects of A1 adenosine receptor inhibition in these diseases. Another area of interest is the development of more selective and potent A1 adenosine receptor antagonists that can be used in clinical settings. Finally, FSCPX could be used to investigate the role of the A1 adenosine receptor in other physiological processes such as sleep regulation and immune function.
Métodos De Síntesis
The synthesis of FSCPX involves a multi-step process that starts with the reaction of 2-fluorobenzenesulfonyl chloride with piperidine to form the intermediate 1-(2-fluorophenylsulfonyl)piperidine. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxamide. The synthesis of FSCPX has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
FSCPX has been extensively studied for its scientific research applications. It is commonly used as a tool to investigate the role of the A1 adenosine receptor in various physiological processes. The A1 adenosine receptor is involved in regulating heart rate, blood pressure, and neurotransmitter release. FSCPX has been used to study the effects of A1 adenosine receptor activation or inhibition in animal models of cardiac ischemia, epilepsy, and pain.
Propiedades
Nombre del producto |
1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide |
|---|---|
Fórmula molecular |
C12H15FN2O3S |
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C12H15FN2O3S/c13-10-3-1-2-4-11(10)19(17,18)15-7-5-9(6-8-15)12(14)16/h1-4,9H,5-8H2,(H2,14,16) |
Clave InChI |
KUUSCYUORGYNGV-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC=C2F |
SMILES canónico |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea](/img/structure/B224734.png)

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B224741.png)




![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)
![1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)



![2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B224815.png)
![Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B224821.png)